molecular formula C22H27NO4S B2680764 Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate CAS No. 860649-16-7

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B2680764
CAS No.: 860649-16-7
M. Wt: 401.52
InChI Key: DQBSGZGYQPOXPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a piperidine derivative characterized by a benzenesulfonyl group at the 4-position of the piperidine ring and a 4-methylbenzyl substituent at the nitrogen atom. Its structure (SMILES: CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3) highlights key functional groups: a sulfonyl moiety, an ester group, and an aromatic system. This compound is primarily used in research, as indicated by safety data for related piperidine derivatives (e.g., lab use only in ) .

Properties

IUPAC Name

ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-3-27-21(24)22(28(25,26)20-7-5-4-6-8-20)13-15-23(16-14-22)17-19-11-9-18(2)10-12-19/h4-12H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBSGZGYQPOXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the piperidine ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate has been investigated for its potential therapeutic applications in treating various diseases.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead structure for developing new anticancer agents .

Neurological Applications

The compound has also been studied for its effects on the central nervous system. It acts as a dual orexin receptor agonist, which could be beneficial in treating disorders related to orexin deficiency, such as narcolepsy. This was evidenced by its ability to activate orexin receptors effectively, thus promoting wakefulness and alertness .

Pharmacological Insights

The pharmacological profile of this compound indicates multiple mechanisms of action.

Receptor Interaction

Research has shown that this compound interacts with various receptors, including G-protein-coupled receptors (GPCRs). Its binding affinity and efficacy at these receptors can be crucial for developing drugs targeting metabolic disorders and neurodegenerative diseases .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of autotaxin, an enzyme implicated in cancer metastasis and inflammatory diseases. Its inhibitory action can be attributed to structural features that facilitate binding to the active site of the enzyme .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthesis pathway includes:

  • Formation of the piperidine ring : Utilizing appropriate reagents to create the piperidine framework.
  • Sulfonation : Introducing the benzenesulfonyl group to enhance biological activity.
  • Carboxylation : Attaching the carboxylic acid moiety to complete the structure.

This synthetic versatility allows for the creation of various analogs that may exhibit enhanced biological properties.

Data Table: Applications Overview

Application AreaSpecific Use CaseResearch Findings
AnticancerInhibition of breast cancer cell linesSignificant cytotoxicity observed in vitro
Neurological DisordersOrexin receptor agonistPromotes wakefulness; potential treatment for narcolepsy
Enzyme InhibitionAutotaxin inhibitorReduces metastatic potential in cancer models

Case Study 1: Anticancer Activity

A specific derivative of this compound was tested against multiple cancer cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Orexin Receptor Activation

In vivo studies demonstrated that administration of this compound in rodent models resulted in increased wakefulness and reduced sleep episodes, supporting its potential application in sleep disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with six analogous piperidine carboxylates, emphasizing substituent differences and their implications:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Synthesis Clues
Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate C22H25NO4S Benzenesulfonyl (C6H5SO2), 4-methylbenzyl (C6H4CH3CH2) Research applications (likely intermediate) Sulfonylation/alkylation of piperidine
Ethyl 4-((3',5'-dichloro-[1,1'-biphenyl]-4-yl)methyl)-1-(2-methoxyacetyl)piperidine-4-carboxylate C29H30Cl2N2O5 Dichlorobiphenyl, methoxyacetyl Molecular glue (protein-protein interaction) Nucleophilic acylation
Ethyl 1-(3-bromo-5-chloropyridin-4-yl)-4-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate C15H14BrClF3N2O3 Bromo-chloropyridinyl, trifluoroacetyl Intermediate in drug synthesis Coupling/trifluoroacetylation
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C10H17NO2 Azabicyclo[2.2.2]octane ring Precursor to umeclidinium bromide (bronchodilator) Cyclization via LDA treatment
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C28H33N3O4 Hydroxy, diphenyl, piperidinylacetyl Antibacterial, antitumor Multicomponent cyclization
Ethyl 1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}piperidine-4-carboxylate C22H30N2O3S 4-tert-Butylphenoxy thiazole Potential medicinal chemistry applications Thiazole coupling

Key Observations

In contrast, the dichlorobiphenyl group in ’s compound promotes hydrophobic interactions, critical for molecular glue activity . Trifluoroacetyl () and methoxyacetyl () groups introduce metabolic resistance and polarity, respectively, affecting pharmacokinetics .

Therapeutic and Synthetic Relevance :

  • The azabicyclo[2.2.2]octane derivative () is a key intermediate in umeclidinium bromide synthesis, highlighting its role in respiratory therapeutics .
  • Antibacterial/antitumor activity in ’s compound correlates with the diphenyl and piperidinylacetyl groups, suggesting π-π stacking and enzyme inhibition mechanisms .

Structural Diversity and Applications :

  • Thiazole-containing derivatives () leverage heterocyclic moieties for targeted drug design, while halogenated analogs () are tailored for enhanced binding affinity or metabolic stability.

Research and Development Implications

The structural flexibility of piperidine carboxylates enables diverse applications:

  • Drug Intermediates : The azabicyclo derivative () and trifluoroacetyl analog () underscore their utility in multistep syntheses .

Biological Activity

Ethyl 4-(benzenesulfonyl)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a piperidine ring substituted with various functional groups. Its molecular formula is C19H24N2O3S, and it has a molecular weight of 364.47 g/mol. The structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Benzenesulfonyl group : Enhances solubility and biological activity.
  • Methylphenyl substituent : May influence binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Assays

Various assays have been conducted to evaluate the biological activity:

  • Antidepressant Activity : Studies suggest that the compound exhibits significant antidepressant-like effects in animal models, likely through serotonin receptor modulation.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, possibly mediated by opioid receptor interactions.
  • Antitumor Activity : Some studies have shown that derivatives of piperidine compounds can inhibit tumor cell proliferation, suggesting a need for further exploration in cancer therapeutics.

Case Studies

  • Antidepressant Effects : In a study conducted on rodents, administration of the compound resulted in reduced immobility time in the forced swim test, a common measure for antidepressant efficacy. This suggests a potential for developing new antidepressants based on this chemical structure.
  • Analgesic Activity : A comparative study with known analgesics showed that the compound produced comparable pain relief in acute pain models, indicating its potential as a new pain management option.
  • Cytotoxicity Studies : In vitro assays using various cancer cell lines demonstrated that the compound inhibited cell growth significantly at micromolar concentrations, warranting further investigation into its mechanism and potential as an anticancer agent.

Data Tables

Biological ActivityModel UsedResultReference
AntidepressantForced Swim TestReduced immobility time
AnalgesicAcute Pain ModelsComparable pain relief
CytotoxicityCancer Cell LinesSignificant growth inhibition

Q & A

Q. Synthesis Methodology :

  • Step 1 : React ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) in anhydrous THF to form the chloroethyl intermediate .
  • Step 2 : Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Validation : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 1.2 ppm for ethyl ester protons) and IR (stretching at ~1730 cm⁻¹ for ester C=O) .

Advanced: How can researchers optimize synthesis yield and purity under varying reaction conditions?

Answer :
Key Variables to Optimize :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency compared to non-polar solvents .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., ester hydrolysis) .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation; monitor via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .

Q. Troubleshooting :

  • Low yield : Increase equivalents of sulfonyl chloride (1.2–1.5 eq.) or extend reaction time to 24 hours .
  • Impurities : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?

Answer :
Common Discrepancies :

  • Crystal packing effects may distort bond angles in X-ray structures vs. solution-phase NMR data .
  • Dynamic effects : Rotameric equilibria of the ethyl ester group in NMR vs. static crystal structures .

Q. Resolution Strategies :

  • X-ray refinement : Use SHELXL for high-resolution data (e.g., R-factor < 5%) to validate bond lengths/angles .
  • Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence of piperidine ring protons at 298–323 K) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify outliers .

Basic: What biological activities are reported for structurally analogous piperidine-sulfonyl derivatives?

Answer :
Observed Activities :

  • Receptor binding : Sulfonyl groups enhance affinity for serotonin receptors (5-HT₆ IC₅₀ ~50 nM in analogs) via hydrogen bonding with active-site residues .
  • Enzyme inhibition : Piperidine derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) through hydrophobic interactions .

Q. Methodological Insights :

  • In silico docking : Use AutoDock Vina to predict binding poses (e.g., benzenesulfonyl group in a hydrophobic pocket) .
  • In vitro assays : Screen for cytotoxicity (MTT assay) and selectivity (kinase profiling panels) .

Advanced: How does the sulfonyl group influence reactivity and target selectivity?

Answer :
Mechanistic Roles :

  • Electron withdrawal : The sulfonyl group reduces electron density on the piperidine ring, stabilizing charge-transfer complexes with aromatic residues in target proteins .
  • Steric effects : The 4-methylphenyl substituent directs regioselectivity in nucleophilic substitutions (e.g., SN2 at the piperidine nitrogen) .

Q. Case Study :

  • Sulfonamide vs. sulfonate analogs : Replace the sulfonyl group with a methylsulfonate to compare solubility and membrane permeability (logP difference ~0.5) .
  • SAR Analysis : Synthesize derivatives with halogens (e.g., Cl, F) on the benzene ring to probe halogen-bonding interactions .

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